1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene
Description
1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound featuring a benzene core substituted with a fluorine atom at position 1 and a sulfanylmethyl (-CH₂-S-) group at position 2. The sulfanylmethyl moiety is further attached to a 3,5-difluorophenyl ring, resulting in a molecular formula of C₁₃H₉F₃S and a molecular weight of 254.07 g/mol. This compound’s structure combines electron-withdrawing fluorine atoms with a nucleophilic sulfur center, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibitors) or materials science. Its synthesis likely involves meta-arylation, alkylation, and cross-coupling strategies, as seen in analogous compounds .
Properties
IUPAC Name |
1,3-difluoro-5-[(2-fluorophenyl)methylsulfanyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3S/c14-10-5-11(15)7-12(6-10)17-8-9-3-1-2-4-13(9)16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVLGRYSHDEMKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC(=CC(=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Fluorination
Reaction Mechanisms and Kinetic Considerations
Electrophilic Fluorination Mechanism
The EAS fluorination proceeds via the formation of a Wheland intermediate, where the electrophilic fluorine (F⁺) attacks the electron-rich aromatic ring. The presence of electron-withdrawing groups (e.g., -NO₂) meta to the reaction site enhances regioselectivity. Kinetic studies indicate a second-order dependence on fluorine concentration and aromatic substrate.
Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura coupling mechanism involves oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–S bond. The use of bulky phosphine ligands (e.g., SPhos) accelerates the transmetallation step, reducing reaction times from 24 hours to 6 hours.
Optimization Strategies for Industrial-Scale Production
Solvent and Temperature Effects
Catalytic System Enhancements
Recent advances employ heterogeneous catalysts (e.g., Pd/C) to facilitate catalyst recovery and reduce costs. Bimetallic systems (Pd/Cu) have shown promise in suppressing homocoupling side reactions.
Analytical Characterization of Synthetic Intermediates
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The fluorine atoms and sulfanylmethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and development.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs and their distinguishing features are outlined below:
Key Differences :
- Fluorination: The target compound’s 3,5-difluorophenyl group introduces steric bulk and enhanced electronegativity compared to non-fluorinated analogs (e.g., phenyl or methyl substituents). This increases lipophilicity and may improve metabolic stability in pharmaceutical contexts.
- Sulfur Oxidation State : The thioether group (-S-) in the target compound is less polar and more nucleophilic than sulfonyl groups (-SO₂-), as seen in 1-fluoro-2-(methylsulfonyl)benzene . Sulfonyl analogs are typically more stable but less reactive in nucleophilic substitution reactions.
Physicochemical Properties
Key Observations :
- The 3,5-difluorophenyl group in the target compound likely reduces solubility in polar solvents compared to smaller analogs like 1-fluoro-2-(methylsulfonyl)benzene.
- Sulfonyl analogs exhibit higher polarity and lower nucleophilicity, making them more suitable for applications requiring oxidative stability .
Biological Activity
1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Fluorinated compounds often exhibit unique properties that can enhance their pharmacological profiles, making them valuable in drug design and development.
Chemical Structure and Properties
The chemical structure of this compound includes a fluorine atom attached to a benzene ring, along with a sulfanylmethyl group linked to a difluorophenyl moiety. This structural configuration may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H10F3S |
| Molecular Weight | 273.28 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of fluorinated compounds. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the disruption of cellular signaling pathways that promote tumor growth.
Case Study:
A study evaluating the cytotoxic effects of various fluorinated benzene derivatives demonstrated that certain analogs exhibited significant activity against human cancer cell lines, with IC50 values in the low micromolar range. The presence of the difluorophenyl group was noted to enhance this activity due to increased lipophilicity and improved membrane permeability.
Antiviral Activity
Fluorinated compounds are also being explored for their antiviral properties. Research indicates that modifications in the aromatic system can lead to increased potency against viral targets.
Research Findings:
this compound has been evaluated for its efficacy against various viral strains. In vitro assays revealed that certain derivatives inhibited viral replication at concentrations significantly lower than those required for cytotoxicity.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in tumor proliferation and viral replication. The fluorine atoms can enhance binding affinity due to their electronegativity, potentially leading to stronger interactions with target biomolecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene?
- Methodology : A two-step approach is commonly employed:
Thioether formation : React 2-fluorobenzyl chloride with 3,5-difluorothiophenol under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanylmethyl intermediate.
Fluorination : Use a fluorinating agent like Selectfluor™ in acetonitrile to introduce the fluorine substituent.
- Key considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires stoichiometric control of fluorinating agents .
Q. How can the purity and structural integrity of this compound be verified?
- Analytical techniques :
- NMR spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns (e.g., δ -110 to -125 ppm for aromatic fluorines). ¹H NMR resolves methylene (CH₂-S) protons (δ ~4.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS or GC-MS confirms molecular weight (C₁₃H₈F₃S: theoretical 260.03 g/mol).
- X-ray crystallography : For unambiguous structural confirmation, grow single crystals in DCM/hexane and analyze (e.g., R factor <0.08) .
Q. What solvents are suitable for dissolving this compound in experimental settings?
- Solubility profile :
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Dichloromethane | >50 | 25 |
| DMSO | ~30 | 25 |
| Ethanol | <10 | 25 |
- Recommendation : Use DCM for reactions and DMSO for biological assays. Pre-saturate with inert gas to prevent oxidation .
Advanced Research Questions
Q. How does the electronic environment of the difluorophenyl group influence reactivity in cross-coupling reactions?
- Mechanistic insight :
- The 3,5-difluorophenyl moiety acts as an electron-withdrawing group, enhancing electrophilicity at the sulfur atom.
- DFT calculations : Use Gaussian 09 with B3LYP/6-31G(d) to map electrostatic potential surfaces and predict regioselectivity in Suzuki-Miyaura couplings .
- Experimental validation : Compare reaction rates with non-fluorinated analogs using kinetic profiling (e.g., UV-Vis monitoring) .
Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected NOE effects in NMR)?
- Troubleshooting steps :
Variable-temperature NMR : Identify dynamic processes (e.g., rotameric equilibria of the sulfanylmethyl group) by acquiring spectra from -20°C to 60°C.
2D NMR (COSY, NOESY) : Confirm through-space interactions between fluorine and adjacent protons.
Computational modeling : Overlay experimental and simulated (e.g., ACD/Labs) spectra to assign ambiguous signals .
Q. How can the environmental fate of this compound be assessed in aquatic ecosystems?
- Experimental design :
- Hydrolysis studies : Incubate in buffered solutions (pH 4–9) at 25°C; quantify degradation via LC-MS/MS.
- Photolysis : Expose to UV light (λ = 254 nm) and track half-life using HPLC-UV.
- Ecotoxicity assays : Use Daphnia magna (OECD 202) to evaluate acute toxicity (EC₅₀) .
Q. What role does the sulfur atom play in modulating biological activity (e.g., enzyme inhibition)?
- Methodological approach :
- Molecular docking : Simulate binding to target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Compare with sulfone/sulfoxide analogs.
- In vitro assays : Measure IC₅₀ against purified enzymes (e.g., fluorescence-based assays with fluorogenic substrates) .
- SAR analysis : Correlate sulfur oxidation states (S, SO, SO₂) with inhibitory potency .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points across studies?
- Root causes : Impurities (e.g., residual solvents), polymorphic forms, or instrumentation variability.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
